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molecular formula C12H10ClN3O2 B8501784 N-(4-Chlorophenyl)-N-methyl-3-nitropyridin-2-amine CAS No. 89154-06-3

N-(4-Chlorophenyl)-N-methyl-3-nitropyridin-2-amine

Cat. No. B8501784
M. Wt: 263.68 g/mol
InChI Key: YQRMEFUZWBEICL-UHFFFAOYSA-N
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Patent
US04698430

Procedure details

To 90 g (0.63 mole) of 4-chloro-N-methylaniline heated to 115°-120° C. under nitrogen atmosphere with stirring was added 66.3 g (0.42 mole) of 2-chloro-3-nitropyridine in four portions over a period of 80 minutes. After stirring the reaction mixture for an additional 20 minutes at 115°-120° C., the temperature was increased to 135°-140° C. for an additional 20 minute period. The hot melt was poured into 700 ml of 2N hydrochloric acid solution. Red precipitate weighing 96 g was collected and dissolved in hot acetic acid and converted to the hydrochloride salt by adding etheral hydrogen chloride. The yield of the yellow solid was 90 g (72%). A portion of the salt was recrystallized from ethyl acetate-ethyl alcohol. On drying at 80° C. in vacuo, the hydrochloride salt dissociated to the free base, the title compound, m.p. 107°-110° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
66.3 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([NH:6][CH3:7])=[CH:4][CH:3]=1.Cl[C:11]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][CH:14]=[CH:13][N:12]=1>Cl>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([N:6]([CH3:7])[C:11]2[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][CH:14]=[CH:13][N:12]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
ClC1=CC=C(NC)C=C1
Step Two
Name
Quantity
66.3 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Step Three
Name
Quantity
700 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring the reaction mixture for an additional 20 minutes at 115°-120° C.
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to 135°-140° C. for an additional 20 minute period
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot acetic acid
ADDITION
Type
ADDITION
Details
by adding etheral hydrogen chloride
CUSTOM
Type
CUSTOM
Details
A portion of the salt was recrystallized from ethyl acetate-ethyl alcohol
CUSTOM
Type
CUSTOM
Details
On drying at 80° C. in vacuo

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)N(C1=NC=CC=C1[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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